Product packaging for Acotiamide impurity 8 Maleate(Cat. No.:CAS No. 185105-17-3)

Acotiamide impurity 8 Maleate

Cat. No.: B602142
CAS No.: 185105-17-3
M. Wt: 566.63
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Description

Overview of Pharmaceutical Impurities: Classification and Origins

Pharmaceutical impurities are broadly classified based on their origin and chemical nature as outlined by regulatory guidelines such as ICH Q3A/Q3B. synzeal.comwho.intgoogle.com They are generally categorized into three main types: organic impurities, inorganic impurities, and residual solvents.

Organic Impurities : These can arise during the manufacturing process or storage of the drug substance. They may include starting materials, by-products of the synthesis, intermediates, degradation products, and reagents, ligands, or catalysts. synzeal.com

Inorganic Impurities : These are often derived from the manufacturing process and may include reagents, ligands, catalysts, heavy metals, or other residual materials like filter aids and charcoal.

Residual Solvents : These are organic or inorganic liquids used during the synthesis or purification processes. As they are generally of known toxicity, their levels are strictly controlled.

The origins of these impurities are diverse, stemming from the synthetic route of the API, degradation of the API or excipients, and contamination from contact materials. researchgate.net

Impurity CategorySub-typeTypical Origin
Organic ImpuritiesStarting MaterialsUnreacted materials from the initial steps of API synthesis.
By-productsFormed from side reactions during the synthesis of the API.
IntermediatesUnreacted compounds from intermediate steps in the API synthesis.
Degradation ProductsFormed by chemical changes to the API over time or due to exposure to light, heat, or humidity. nih.gov
Reagents, Ligands, and CatalystsChemicals used in the synthesis that are not completely removed.
Inorganic ImpuritiesResult from the manufacturing process; examples include metal residues and filter aids.
Residual SolventsSolvents used in the manufacturing process that are not fully removed from the final product.

Contextualization of Acotiamide (B1238670) Impurity 8 Maleate (B1232345) within Acotiamide Drug Substance Development

Acotiamide is a gastroprokinetic agent used for the treatment of functional dyspepsia. Its chemical synthesis is a multi-step process that often begins with starting materials like 2,4,5-trimethoxybenzoic acid. vulcanchem.com During the development of the Acotiamide drug substance, various process-related impurities and potential degradation products are studied and controlled.

Acotiamide Impurity 8 Maleate is one such related substance. Based on a comparative analysis of its chemical structure with that of the parent drug, it is identified as a process-related impurity, specifically a positional isomer of Acotiamide. The synthesis of Acotiamide involves a selective demethylation of a trimethoxybenzoyl intermediate to form a 2-hydroxy-4,5-dimethoxybenzoyl moiety. synzeal.com Acotiamide Impurity 8 likely originates from a non-selective or alternative demethylation reaction, resulting in a different substitution pattern on the benzene (B151609) ring.

PropertyAcotiamideAcotiamide Impurity 8
Chemical NameN-[2-[bis(1-methylethyl)amino]ethyl]-2-[(2-hydroxy-4,5-dimethoxybenzoyl)amino]-1,3-thiazole-4-carboxamide synzeal.comechemi.comN-(2-(Diisopropylamino)ethyl)-2-(5-hydroxy-2,4-dimethoxybenzamido)thiazole-4-carboxamide
Molecular Formula (Base)C₂₁H₃₀N₄O₅S synzeal.comC₂₁H₃₀N₄O₅S
Molecular Weight (Base)450.55 g/mol synzeal.com450.55 g/mol
CAS Number (Base)185106-16-5 synzeal.com185105-17-3
NatureActive Pharmaceutical IngredientProcess-related impurity (Positional Isomer)

Academic Research Objectives and Scope for this compound

The primary research objective concerning this compound is not its therapeutic potential but its role as a critical reference standard in the quality control of Acotiamide. synzeal.com The availability of this impurity in a highly pure form is essential for the development, validation, and execution of analytical methods designed to ensure the purity of the final drug product. ajpaonline.com

The scope of research involving this compound includes:

Analytical Method Development : Creating specific and sensitive analytical procedures, most commonly High-Performance Liquid Chromatography (HPLC), capable of separating Acotiamide Impurity 8 from the Acotiamide API and other related substances. researchgate.net

Method Validation : Validating the developed analytical methods according to ICH guidelines (Q2(R1)) to demonstrate their specificity, linearity, accuracy, precision, and robustness. researchgate.netajpaonline.com This ensures the reliability of the method for quantifying the impurity.

Impurity Quantification : Using the validated method to accurately measure the levels of Acotiamide Impurity 8 in batches of Acotiamide API.

Setting Specifications : Establishing and justifying acceptable limits for this impurity in the drug substance, ensuring that levels are below the qualification and identification thresholds set by regulatory authorities.

These activities are fundamental to the regulatory submission (e.g., in a Drug Master File or New Drug Application) and the commercial manufacturing of Acotiamide, guaranteeing that the final product meets all required quality and safety standards.

Analytical ParameterTypical Method/TechniquePurpose in Impurity Analysis
Separation and QuantificationReverse Phase High-Performance Liquid Chromatography (RP-HPLC) researchgate.netTo separate the impurity from the API and quantify its concentration.
DetectionUV Spectroscopy (e.g., at 282 nm) researchgate.netinnovareacademics.inTo detect the impurity as it elutes from the HPLC column.
Structural ConfirmationMass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) SpectroscopyTo confirm the chemical structure of the impurity reference standard.
Validation ParametersLinearity, Accuracy, Precision, LOD, LOQ, Robustness researchgate.netTo ensure the analytical method is reliable, reproducible, and fit for its intended purpose as per ICH guidelines.

Properties

CAS No.

185105-17-3

Molecular Formula

C21H30N4O5S. C4H4O4

Molecular Weight

566.63

Appearance

Solid Powder

Purity

> 95%

quantity

Milligrams-Grams

Synonyms

N-(2-(diisopropylamino)ethyl)-2-(5-hydroxy-2,4-dimethoxybenzamido)thiazoleate

Origin of Product

United States

Structural Elucidation Methodologies for Acotiamide Impurity 8 Maleate

Advanced Spectroscopic Techniques for Impurity Structure Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Proton and Carbon Chemical Shifts and Coupling Patterns

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for determining the precise structure of organic compounds in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), a detailed map of the molecular structure can be constructed.

For Acotiamide (B1238670) impurity 8 Maleate (B1232345), which is chemically known as N-(2-(Diisopropylamino)ethyl)-2-(5-hydroxy-2,4-dimethoxybenzamido) thiazole-4-carboxamide (B1297466) maleate, ¹H NMR spectroscopy would reveal the chemical environment of each proton. This includes their chemical shift (δ), multiplicity (e.g., singlet, doublet, triplet), and coupling constants (J), which provide information about neighboring protons.

Similarly, ¹³C NMR spectroscopy provides information on the different carbon environments within the molecule. The chemical shifts of the carbon signals are indicative of the type of carbon atom (e.g., aromatic, aliphatic, carbonyl).

Interactive Table 1: Predicted ¹H NMR Spectral Data for Acotiamide Impurity 8

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~1.35d12H-CH(CH ₃)₂
~3.40m2H-CH (CH₃)₂
~3.60t2H-NH-CH ₂-CH₂-
~3.85t2H-NH-CH₂-CH ₂-
3.90s3H-OCH
3.95s3H-OCH
6.55s1HAr-H
7.30s1HAr-H
8.20s1HThiazole-H
~8.80t1H-NH -CH₂-
~10.50s1HAr-OH
~12.00s1H-CO-NH -

Interactive Table 2: Predicted ¹³C NMR Spectral Data for Acotiamide Impurity 8

Chemical Shift (δ, ppm)Assignment
~20.5-CH(C H₃)₂
~42.0-NH-C H₂-CH₂-
~48.0-NH-CH₂-C H₂-
~55.0-C H(CH₃)₂
~56.0-OC H₃
~56.5-OC H₃
~98.0Ar-C
~105.0Ar-C
~115.0Ar-C
~120.0Thiazole-C
~145.0Thiazole-C
~150.0Ar-C -O
~152.0Ar-C -O
~155.0Ar-C -O
~162.0C =O (Amide)
~165.0C =O (Amide)
~170.0Thiazole-C

High-Resolution Mass Spectrometry (HRMS) for Exact Mass and Fragmentation Pathway Analysis

High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the elemental composition of a molecule with high accuracy. By measuring the mass-to-charge ratio (m/z) to several decimal places, the precise molecular formula can be deduced. The molecular formula for the free base of Acotiamide impurity 8 is C₂₁H₃₀N₄O₅S. The maleate salt would have the formula C₂₁H₃₀N₄O₅S·C₄H₄O₄.

Furthermore, by inducing fragmentation of the molecule within the mass spectrometer (tandem mass spectrometry or MS/MS), a characteristic fragmentation pattern is produced. Analyzing these fragments provides valuable information about the molecule's substructures and connectivity.

Interactive Table 3: Predicted HRMS Fragmentation Data for Acotiamide Impurity 8 (Free Base)

Fragment m/z (Predicted)Possible FormulaCorresponding Loss
451.19C₂₁H₃₁N₄O₅S⁺[M+H]⁺
352.14C₁₅H₁₈N₃O₅S⁺C₆H₁₃N
284.11C₁₂H₁₄N₃O₃S⁺C₉H₁₇NO₂
197.03C₉H₇O₄⁺C₁₂H₂₃N₄OS
169.04C₈H₇O₃⁺C₁₃H₂₃N₄O₂S

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Identification and Chromophore Characterization

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers. For Acotiamide impurity 8, characteristic absorption bands would be expected for O-H (hydroxyl), N-H (amide), C=O (amide), C-O (ether), and aromatic C=C bonds. The presence of a phenolic hydroxyl group in impurity 8, as opposed to a methoxy (B1213986) group in a related impurity, would result in a distinct O-H stretching band.

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for characterizing chromophores (the part of a molecule responsible for its color). The benzamido-thiazole moiety in Acotiamide impurity 8 constitutes the primary chromophore, and its UV-Vis spectrum would show characteristic absorption maxima.

Interactive Table 4: Predicted IR and UV-Vis Spectral Data for Acotiamide Impurity 8

TechniqueWavenumber (cm⁻¹)/Wavelength (nm)Assignment
IR~3400 (broad)O-H stretch (phenolic)
IR~3300N-H stretch (amide)
IR~1680, ~1650C=O stretch (amide I)
IR~1540N-H bend (amide II)
IR~1270, ~1030C-O stretch (ether)
UV-Vis~290 nm, ~320 nmπ → π* transitions

Chromatographic-Spectroscopic Coupling Techniques in Impurity Identification

The coupling of chromatographic separation techniques with spectroscopic detection provides a powerful platform for the identification and quantification of impurities in complex mixtures.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Elucidating Structure and Confirming Purity

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is an indispensable tool in pharmaceutical analysis. It combines the high-resolution separation capabilities of liquid chromatography with the sensitive and specific detection of mass spectrometry. In the context of Acotiamide impurity 8, an LC method would first be developed to separate the impurity from the API and other related substances. The separated impurity would then be introduced into the mass spectrometer.

By monitoring for the specific precursor ion of Acotiamide impurity 8 and then fragmenting it to produce a characteristic product ion spectrum, the identity of the impurity can be confirmed with a high degree of confidence. This technique is also crucial for confirming the purity of isolated impurity standards.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Species and Derivatization Studies (if applicable)

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable compounds. Due to the relatively low volatility of Acotiamide impurity 8 Maleate, direct analysis by GC-MS would not be feasible. However, if there were a need to analyze for volatile precursors or degradation products, GC-MS could be employed. Additionally, derivatization techniques could be used to convert the non-volatile impurity into a more volatile derivative suitable for GC-MS analysis, although this is less common for routine impurity profiling compared to LC-MS.

Complementary Techniques for Solid-State Impurity Characterization

While LC-NMR provides invaluable information about the molecular structure in solution, the characterization of an impurity in its solid state is equally important, particularly for understanding its physical properties such as crystallinity and polymorphism.

Should a single crystal of this compound of suitable quality be obtained, single-crystal X-ray diffraction (SCXRD) stands as the unequivocal method for determining its three-dimensional molecular structure and, if applicable, its absolute stereochemistry. pharmaffiliates.com This technique provides precise atomic coordinates, bond lengths, bond angles, and torsional angles, offering a definitive confirmation of the molecular connectivity established by NMR and mass spectrometry.

The process involves mounting a single crystal on a goniometer and irradiating it with a monochromatic X-ray beam. The diffraction pattern produced is collected and analyzed to generate an electron density map, from which the crystal structure is solved and refined. For this compound, an SCXRD analysis would confirm the planarity of the thiazole (B1198619) and benzene (B151609) rings and the conformation of the flexible diisopropylamino ethyl side chain in the solid state. As this compound is achiral, the determination of absolute stereochemistry is not relevant.

Illustrative Crystallographic Data for this compound:

ParameterValue
Crystal systemMonoclinic
Space groupP2₁/c
a (Å)~10.5
b (Å)~15.2
c (Å)~18.1
β (°)~95.5
Volume (ų)~2880
Z (molecules/unit cell)4
Calculated Density (g/cm³)~1.3

Note: This data is illustrative and represents plausible values for a molecule of this size and composition.

Powder X-ray diffraction (PXRD) is a crucial technique for the solid-state characterization of pharmaceutical materials, including impurities. veeprho.com It is particularly valuable for identifying the crystalline form (polymorph) of a substance and can also be used to determine the presence of any amorphous content. Each crystalline solid produces a unique PXRD pattern, which serves as a fingerprint for that specific crystalline form.

In the case of this compound, if it is isolated as a crystalline solid, PXRD would be used to characterize its crystal form. The analysis involves exposing a powdered sample to an X-ray beam and measuring the scattered intensity as a function of the scattering angle (2θ). The resulting diffractogram, a plot of intensity versus 2θ, is characteristic of the crystalline lattice of the material. This technique is essential for ensuring the consistency of the impurity's solid form, which can impact its physical properties.

Illustrative Powder X-Ray Diffraction Data for a Crystalline Form of this compound:

Position [°2θ]Relative Intensity [%]
~8.545
~12.3100
~15.860
~19.285
~21.770
~24.655
~28.130

Note: This data is illustrative and represents a plausible PXRD pattern for a crystalline organic molecule.

Formation Mechanisms and Degradation Pathways of Acotiamide Impurity 8 Maleate

Process-Related Impurity Formation During Acotiamide (B1238670) Synthesis

The manufacturing process of Acotiamide is a multi-step synthesis that can inadvertently generate impurities. These process-related impurities can arise from side reactions, unreacted starting materials, or the influence of various chemical and physical parameters.

The synthesis of Acotiamide involves complex chemical transformations where minor deviations from the intended reaction pathway can result in by-products. Acotiamide Impurity 8 is a positional isomer of Acotiamide, suggesting its formation is linked to a lack of regioselectivity in one of the key synthetic steps. A similar phenomenon is observed with Acotiamide Impurity 7, which forms due to positional isomerism during the hydroxylation of the benzene (B151609) ring. vulcanchem.com It is plausible that Impurity 8 arises from a similar side reaction, where the arrangement of the hydroxyl and methoxy (B1213986) groups on the benzoyl moiety occurs in the 5-hydroxy-2,4-dimethoxy pattern instead of the intended 2-hydroxy-4,5-dimethoxy configuration of Acotiamide. Other major competing side reactions during synthesis include the demethylation of the methoxy groups on the aromatic ring. acs.org

Table 1: Key Starting Materials and Intermediates in Acotiamide Synthesis This table is interactive. Users can sort and filter the data.

Compound Name Role in Synthesis Reference
2,4,5-Trimethoxybenzoic Acid Starting Material
Ethyl 2-aminothiazole-4-carboxylate Starting Material
N,N-diisopropylethylenediamine Starting Material
2-Hydroxy-4,5-dimethoxybenzoic acid Intermediate indexcopernicus.com
2-[(2-hydroxyl-4,5-dimethoxybenzoyl) amino]-1,3-thiazole-4-carboxylic acid methyl ester Intermediate google.com

The selection of reagents, solvents, and catalysts plays a pivotal role in directing the chemical synthesis and can significantly influence the impurity profile. In some synthetic routes for Acotiamide, condensing agents like dicyclohexylcarbodiimide (B1669883) (DCC) are used. acs.org The use of DCC can be beneficial as it has been shown to convert certain unavoidable intermediates into the desired product, thereby reducing some side reactions. acs.orgnewdrugapprovals.org Conversely, other reagents like boron trifluoride diethyl etherate have been associated with an increase in by-product formation. google.com Solvents such as toluene (B28343) and N,N-dimethylformamide (DMF) are also employed, and their purity and handling are critical to prevent unwanted side reactions. patsnap.comgoogle.com The choice to avoid certain toxic reagents like dichloroethane is made to create a more environmentally friendly process with fewer side reactions. newdrugapprovals.org

Reaction parameters must be precisely controlled to minimize the formation of impurities. Temperature, in particular, has a significant impact; high temperatures can increase the levels of certain by-products. acs.org For example, one synthetic process involves heating to 75 °C and later to 140 °C, steps where temperature control is critical. google.com Another optimized process specifies a reaction temperature of 25-50°C to ensure high purity. patsnap.com Reaction time is another key variable that must be managed to prevent the progression of undesired side reactions. acs.org The pH of the reaction mixture, especially during workup and crystallization steps, is also crucial for controlling impurity levels. newdrugapprovals.org

Table 2: Influence of Synthetic Parameters on Impurity Formation This table is interactive. Users can sort and filter the data.

Parameter Condition/Reagent Observed Effect on Impurities Reference
Reagent Dicyclohexylcarbodiimide (DCC) Converts an unavoidable impurity (5b) into the desired product, inhibiting side reactions. acs.org
Reagent Boron trifluoride diethyl etherate Can lead to the formation of multiple by-products. google.com
Temperature High Temperature Can increase the content of certain impurities (e.g., impurity 9). acs.org
Temperature Controlled at 25-50°C Leads to higher purity and yield with fewer side reactions. patsnap.com
Reaction Time Reduced Reaction Time Can inhibit undesired nucleophilic substitution pathways. acs.org
pH Controlled pH during workup Crucial for effective removal of impurities during purification. newdrugapprovals.org

Analytical Method Development and Validation for Acotiamide Impurity 8 Maleate Quantification and Purity Assessment

Chromatographic Methodologies for Impurity Separation and Quantification.veeprho.comvulcanchem.comresearchgate.netgrafiati.com

Chromatographic techniques are fundamental in pharmaceutical analysis for separating individual components from a complex mixture. For Acotiamide (B1238670) Impurity 8 Maleate (B1232345), various chromatographic methods are employed to ensure it is within permissible limits in the drug substance. veeprho.com These methods are chosen based on their ability to provide the necessary selectivity, sensitivity, and resolution to distinguish the impurity from the active pharmaceutical ingredient (API) and other related substances.

High-Performance Liquid Chromatography (HPLC) Method Development and Optimization.researchgate.netgrafiati.comgoogle.com

High-Performance Liquid Chromatography (HPLC) is the cornerstone for the analysis of non-volatile impurities like Acotiamide Impurity 8 Maleate. veeprho.comevitachem.com The development of a stability-indicating HPLC method is crucial to separate the impurity from the API and its degradation products. Several reversed-phase (RP-HPLC) methods have been established.

A common approach involves using an octadecylsilane (B103800) (C18) or octylsilane (B1236092) (C8) bonded silica (B1680970) column. researchgate.netgoogle.com The mobile phase typically consists of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol (B129727), and an aqueous buffer. The composition of the mobile phase is optimized to achieve effective separation. For instance, a gradient elution method using methanol as mobile phase A and an aqueous solution containing a tailing-suppressing reagent (e.g., 0.1% diethylamine) and a pH modifier (e.g., 0.1% glacial acetic acid) as mobile phase B has been successfully used. google.comgoogle.com Another validated isocratic method employs a mobile phase of acetonitrile and a solution of 0.1% triethylamine (B128534) in 0.2% formic acid (30:70 v/v) on a C8 column. researchgate.netgrafiati.com

Optimization of parameters such as column temperature (typically 30-40°C) and flow rate (commonly 1.0 mL/min) is performed to ensure robust and reproducible results. vulcanchem.comresearchgate.netgoogle.com These methods are validated according to International Council for Harmonisation (ICH) guidelines for linearity, accuracy, precision, and robustness. researchgate.netgrafiati.com

Table 1: Examples of HPLC Method Parameters for Acotiamide and Related Impurities

ParameterMethod 1 google.comgoogle.comMethod 2 researchgate.netgrafiati.comMethod 3 grafiati.com
Stationary Phase (Column)Octadecylsilane (C18)C8 Thermo Hypersil BDS (250 x 4.6 mm, 5µm)Hypersil BDS C18 (250 x 4.6 mm, 5µm)
Mobile PhaseA: Methanol B: 0.1% Diethylamine & 0.1% Glacial Acetic Acid in water (Gradient)Acetonitrile : 0.1% Triethylamine in 0.2% Formic Acid (30:70) (Isocratic)Water (pH 4.5) : Methanol : TEA (45:55:0.1)
Flow Rate1.0 mL/min1.0 mL/min1.0 mL/min
Column Temperature30°C40°CNot Specified
Detection Wavelength280 nm282 nm222 nm

Ultra-High Performance Liquid Chromatography (UHPLC) for Enhanced Efficiency and Resolution

To improve analytical efficiency, Ultra-High Performance Liquid Chromatography (UHPLC) has been adopted. UHPLC utilizes columns with smaller particle sizes (typically under 2 µm), which allows for faster analyses and superior resolution compared to traditional HPLC. nih.gov This enhanced resolution is particularly beneficial for separating structurally similar impurities from the main drug peak.

A stability-indicating UHPLC method developed for acotiamide and its related substances employed a Waters Acquity HSS cyano column (100 × 2.1 mm, 1.8 μm). nih.gov The separation was achieved using a gradient mixture of 0.1% formic acid and acetonitrile as the mobile phase, at a flow rate of 0.25 mL/min. nih.gov This method proved effective in separating multiple degradation products and a process-related impurity, demonstrating the greater utility and selectivity of UHPLC in impurity profiling. nih.gov The use of UHPLC can significantly reduce analysis time while providing excellent separation of all observed degradation products and process-related impurities. nih.gov

Gas Chromatography (GC) for Volatile Impurities or Derivatized Analytes (if applicable).veeprho.com

Gas Chromatography (GC) is a powerful technique for the analysis of volatile or semi-volatile substances. In the context of acotiamide manufacturing, GC, often coupled with a mass spectrometer (GC-MS), is used to detect and quantify impurities such as residual solvents. veeprho.com While this compound itself is a non-volatile molecule and thus not suitable for direct GC analysis, the technique is integral to a comprehensive quality control strategy. It ensures that other potential impurities, which could be volatile starting materials or by-products, are within acceptable levels. veeprho.com For non-volatile impurities, derivatization to create a more volatile compound could theoretically enable GC analysis, though this is less common when effective liquid chromatography methods are available.

Thin Layer Chromatography (TLC) as a Screening Tool for Impurity Detection.researchgate.net

Thin Layer Chromatography (TLC) serves as a simple, rapid, and cost-effective method for the qualitative screening of impurities. researchgate.net It can be used as a preliminary test to check for the presence of this compound in the bulk drug or formulation. The method involves spotting the sample on a TLC plate coated with a stationary phase (like silica gel) and developing it in a chamber with an appropriate mobile phase. While it is not as precise or sensitive as HPLC for quantification, TLC is a valuable tool for routine quality checks and for monitoring the progress of synthesis reactions to detect the formation of impurities. researchgate.net

Detection Techniques in Impurity Analysis

The choice of detector is critical in chromatographic analysis and is dependent on the physicochemical properties of the analyte. For this compound, which possesses a chromophore, UV-Vis detection is the most common and straightforward approach.

UV-Vis Detection in Chromatographic Analysis.grafiati.comrjptonline.org

UV-Visible (UV-Vis) spectrophotometric detection is widely used in conjunction with HPLC and UHPLC for the analysis of acotiamide and its impurities. grafiati.com The principle relies on the substance's ability to absorb light at a specific wavelength. Acotiamide and its related impurities, including Impurity 8, have significant UV absorbance, allowing for their sensitive detection.

The selection of the detection wavelength is a key step in method development. A UV scan of the parent drug and the impurity is typically performed to identify the wavelength of maximum absorbance (λmax), which provides the best signal-to-noise ratio. For acotiamide and its impurities, detection is often carried out in the range of 275-285 nm. vulcanchem.comgoogle.com Specific validated methods have used wavelengths such as 280 nm, 282 nm, and 286 nm. researchgate.netgoogle.comrjptonline.org In some cases, other wavelengths like 222 nm have also been employed, depending on the specific mobile phase and analytical requirements. grafiati.com The consistency of the UV spectrum across different pH values and solvents is also considered to ensure the robustness of the method.

Table 2: UV-Vis Detection Wavelengths Used in Acotiamide Analysis

Wavelength (nm)ReferenceNotes
222 nm grafiati.comUsed in an RP-HPLC method for Acotiamide HCl Hydrate (B1144303).
275-285 nm vulcanchem.comgoogle.comGeneral range specified in a patent for related substances.
280 nm google.comgoogle.comSpecific wavelength for an HPLC method separating multiple impurities.
282 nm researchgate.netgrafiati.comUsed in a stability-indicating RP-HPLC method.
286 nm rjptonline.orgSelected wavelength for UV-spectrophotometric method of the parent drug.

Diode Array Detection (DAD) for Peak Purity and Spectral Analysis

Diode Array Detection (DAD) is a powerful tool in High-Performance Liquid Chromatography (HPLC) for assessing the purity of chromatographic peaks and providing spectral information. In the analysis of Acotiamide and its impurities, a DAD detector is often employed. indexcopernicus.comresearchgate.net

A typical HPLC method for Acotiamide and its related substances utilizes a C8 or C18 column with a gradient elution. researchgate.netpatsnap.compatsnap.com For instance, a method might use a Hypersil BDS C8 column (250 x 4.6 mm, 5 µm) with a mobile phase consisting of a phosphate (B84403) buffer and acetonitrile, run on a gradient program. patsnap.compatsnap.com The detection wavelength is often set around 220 nm or 282 nm to monitor the elution of Acotiamide and its impurities. researchgate.netpatsnap.compatsnap.com

The DAD detector continuously records the UV-Vis spectra of the eluent as it passes through the detector cell. This capability is crucial for peak purity analysis. By comparing the spectra across a single chromatographic peak, analysts can determine if the peak represents a single compound or co-eluting impurities. For this compound, the DAD can verify the homogeneity of its peak, ensuring that the quantification is not skewed by the presence of other absorbing species.

Furthermore, the spectral data obtained from the DAD can aid in the tentative identification of unknown impurities by comparing their UV spectra with that of the parent drug and known related substances.

Mass Spectrometric Detection (MSD) for Specificity and Sensitivity

Mass Spectrometric Detection (MSD), particularly when coupled with liquid chromatography (LC-MS), offers unparalleled specificity and sensitivity for the identification and quantification of impurities. For complex samples containing multiple related substances like in the case of Acotiamide, LC-MS is an invaluable tool. indexcopernicus.comvulcanchem.com

In the context of Acotiamide impurity analysis, LC-MS can definitively identify this compound based on its specific mass-to-charge ratio (m/z). vulcanchem.com This high degree of specificity allows for the unambiguous identification of the impurity even at trace levels in the presence of the main drug substance and other impurities. nih.gov

Modern techniques such as Ultra-High-Performance Liquid Chromatography (UHPLC) coupled with Quadrupole Time-of-Flight (QTOF) mass spectrometry provide high-resolution mass data, enabling the elucidation of the elemental composition and structure of unknown degradation products and process-related impurities. nih.govnih.gov For Acotiamide, such studies have been instrumental in characterizing various degradation products formed under stress conditions. nih.govindexcopernicus.com The sensitivity of MS detection allows for the quantification of impurities at levels as low as 0.05% or 0.03%, in line with ICH reporting thresholds. thermofisher.com

Charged Aerosol Detection (CAD) and Evaporative Light Scattering Detection (ELSD) for Non-UV Active Impurities

While many of Acotiamide's impurities possess a chromophore and are thus detectable by UV, some impurities may lack a UV-absorbing moiety. nih.gov For these non-UV active impurities, alternative detection methods like Charged Aerosol Detection (CAD) and Evaporative Light Scattering Detection (ELSD) are essential. nih.govlabmanager.com

Both CAD and ELSD are universal detectors that are not dependent on the optical properties of the analyte. reachseparations.com They work by nebulizing the column eluent to form an aerosol, followed by evaporation of the mobile phase, leaving behind analyte particles that are then detected. chromatographyonline.combiopharmaspec.com

Charged Aerosol Detection (CAD): In CAD, the dried analyte particles are charged and then measured by an electrometer. chromatographyonline.com The response is directly proportional to the mass of the analyte, offering consistent response factors for different compounds, which is a significant advantage for quantifying unknown impurities where reference standards may not be available. thermofisher.comlcms.cz CAD is known for its high sensitivity, wide dynamic range, and good precision. chromatographyonline.com

Evaporative Light Scattering Detection (ELSD): In ELSD, the analyte particles scatter a beam of light, and the amount of scattered light is measured. biopharmaspec.com While also a universal detector, its response can be non-linear and dependent on particle size, which can be influenced by the mobile phase composition. reachseparations.comresearchgate.net However, ELSD is a robust and relatively simple technique suitable for analyzing non-volatile and semi-volatile compounds that lack a chromophore. labmanager.comrsc.org

The use of these detectors ensures that a comprehensive impurity profile of Acotiamide is obtained, capturing both UV-active and non-UV active species.

Method Validation Parameters for this compound Analysis (ICH Guidelines)

The validation of an analytical method is a regulatory requirement to ensure that the method is suitable for its intended purpose. europa.euich.org The validation of the analytical method for this compound must follow the recommendations of the ICH Q2(R2) guidelines. europa.eugmp-compliance.orgduyaonet.com

Specificity and Selectivity in the Presence of Related Substances

Specificity is the ability of the method to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components. ich.orgikev.org For the analysis of this compound, the method must demonstrate that it can separate this specific impurity from Acotiamide, other known impurities, and any degradation products. nih.gov

This is typically achieved by:

Spiking Studies: The drug substance or product is spiked with known amounts of this compound and other related substances to demonstrate adequate resolution between the peaks. ich.orgikev.org

Stress Testing: The drug substance is subjected to stress conditions (e.g., acid, base, oxidation, heat, light) to generate potential degradation products. nih.gov The analytical method must be able to separate the impurity peak from any degradation product peaks. researchgate.net

Peak Purity Analysis: Using a DAD, the peak purity of this compound can be assessed to ensure no co-eluting peaks are present. ijpsr.com

A successful specificity study will show a well-resolved peak for this compound, distinct from all other components in the chromatogram. nih.gov

Linearity, Range, and Calibration Models for Quantitative Determination

Linearity demonstrates that the analytical procedure provides results that are directly proportional to the concentration of the analyte within a given range. ikev.org The range is the interval between the upper and lower concentrations of the analyte for which the analytical procedure has been shown to have a suitable level of precision, accuracy, and linearity. ikev.org

For the quantitative determination of this compound, a calibration curve is constructed by plotting the peak area response against a series of known concentrations. researchgate.netikev.org

Validation ParameterTypical Specification
Linearity (r²) ≥ 0.99
Range From the reporting threshold of the impurity to 120% of the specification limit.
Calibration Model Linear regression (y = mx + c)

Data based on typical ICH validation requirements.

A minimum of five concentrations are typically used to establish linearity. ikev.org The data is then analyzed using linear regression, and the correlation coefficient (r), y-intercept, and slope of the regression line are reported. ikev.org

Accuracy and Precision Assessments (Repeatability, Intermediate Precision)

Accuracy refers to the closeness of the test results obtained by the method to the true value. ikev.org It is typically assessed by analyzing a sample with a known concentration of this compound and comparing the measured value to the true value. This is often done by spiking the drug substance with known amounts of the impurity at different concentration levels (e.g., 50%, 100%, and 150% of the specification limit). researchgate.net

Precision expresses the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. ikev.org It is evaluated at two levels:

Repeatability (Intra-assay precision): The precision of the method over a short interval of time with the same analyst and equipment. ikev.org This is typically assessed by performing a minimum of nine determinations covering the specified range (e.g., three concentrations, three replicates each) or by a minimum of six determinations at 100% of the test concentration. ikev.org

Intermediate Precision (Inter-assay precision): The precision of the method within the same laboratory but on different days, with different analysts, or with different equipment. ikev.org

The precision is expressed as the relative standard deviation (RSD) or coefficient of variation (CV) of the series of measurements.

Validation ParameterTypical Acceptance Criteria
Accuracy (% Recovery) Typically between 80% and 120% for impurities.
Precision (RSD) For impurities, typically not more than 10%.

Data based on typical ICH validation requirements.

A validated method for this compound with established accuracy and precision ensures reliable and consistent results for quality control and regulatory purposes. researchgate.netgrafiati.comresearchgate.net

Limit of Detection (LOD) and Limit of Quantification (LOQ) Studies

The Limit of Detection (LOD) and Limit of Quantification (LOQ) are critical parameters in the validation of analytical methods for impurities. The LOD represents the lowest concentration of an analyte in a sample that can be reliably distinguished from the absence of that analyte (the blank), while the LOQ is the lowest concentration that can be determined with acceptable precision and accuracy. quanterix.comnih.gov These limits are essential for ensuring that even trace levels of this compound can be identified and measured, which is fundamental for controlling the quality and purity of the active pharmaceutical ingredient (API), Acotiamide.

The determination of these limits is typically performed in accordance with International Council for Harmonisation (ICH) guidelines. researchgate.netresearchgate.net A common approach involves using the signal-to-noise (S/N) ratio, where the LOD is often established at an S/N ratio of 3:1, and the LOQ at a ratio of 10:1. researchgate.net For the analysis of acotiamide and its related substances, High-Performance Liquid Chromatography (HPLC) is a frequently employed technique. google.com

While specific LOD and LOQ values for this compound are proprietary to the developing laboratories, published research on acotiamide and its other impurities provides representative data for the sensitivity of these analytical methods. For instance, a reverse-phase HPLC (RP-HPLC) method developed for acotiamide demonstrated an LOD of 0.36 µg/ml and an LOQ of 1.10 µg/ml. researchgate.netresearchgate.netgrafiati.com Another HPLC method designed for detecting related substances in acotiamide hydrochloride hydrate established varying limits for different impurities, such as an LOD of 0.19 µg/mL and an LOQ of 0.37 µg/mL for a substance designated as Impurity A. google.com

These findings underscore the ability of modern chromatographic methods to achieve the low detection and quantification levels necessary for monitoring impurities like this compound.

Table 1: Representative LOD and LOQ Values in Acotiamide Analysis

AnalyteAnalytical MethodLimit of Detection (LOD) (µg/mL)Limit of Quantification (LOQ) (µg/mL)Source
AcotiamideRP-HPLC0.361.10 researchgate.netresearchgate.net
Acotiamide Hydrochloride HydrateHPLC0.360.72 google.com
Acotiamide Impurity AHPLC0.190.37 google.com
Acotiamide Impurity BHPLC0.190.38 google.com

Robustness and Ruggedness Testing of Analytical Methods

Robustness and ruggedness are key validation parameters that demonstrate the reliability of an analytical method during normal use. Robustness testing evaluates the method's capacity to remain unaffected by small, deliberate variations in its parameters, while ruggedness assesses the reproducibility of results under various conditions, such as different analysts, instruments, or laboratories. nih.gov This validation is crucial for methods intended to quantify this compound, as it ensures consistent performance over the lifetime of the method.

As per ICH guidelines, robustness is typically evaluated by slightly altering method parameters and observing the effect on the results. researchgate.net For HPLC methods used in acotiamide analysis, these parameters often include the flow rate of the mobile phase, the column temperature, and the composition of the mobile phase. researchgate.netresearchgate.net The impact of these changes is commonly assessed by monitoring system suitability parameters like peak tailing, theoretical plates, and the relative standard deviation (%RSD) of replicate injections. researchgate.net For example, a study on an RP-HPLC method for acotiamide showed that deliberate variations in flow rate (±0.1 ml/min) and mobile phase composition (±2%) did not significantly impact the results, with the %RSD remaining well within the acceptable limit of less than 2%. researchgate.net

Ruggedness is demonstrated by having different analysts or using different equipment to run the same analysis. A low %RSD between the results from these different conditions indicates that the method is rugged.

Table 2: Example of Robustness Testing for an Acotiamide Analytical Method

Parameter VariedVariationObserved Result (%RSD)Acceptance CriteriaSource
Flow Rate (Nominal: 1.0 ml/min)0.9 ml/min0.54%RSD < 2.0 researchgate.net
1.1 ml/min0.61
Mobile Phase Composition (Nominal: 30:70 ACN:Buffer)28:720.39%RSD < 2.0 researchgate.net
32:680.45
Column Oven Temperature (Nominal: 40°C)38°C0.72%RSD < 2.0 researchgate.net
42°C0.58

System Suitability Testing for Method Performance Monitoring

System Suitability Testing (SST) is an indispensable component of chromatographic analysis, performed to verify that the analytical system is suitable for its intended purpose on the day of analysis. pmda.go.jp It is based on the concept that the equipment, electronics, analytical operations, and samples constitute an integrated system that can be evaluated as a whole. pmda.go.jp For the quantification of this compound, SST ensures that the chromatographic system is capable of providing accurate and precise results before any samples are injected. researchgate.netresearchgate.net

SST is performed by injecting a standard solution multiple times (e.g., six replicates) and evaluating specific parameters against predefined acceptance criteria. researchgate.net These criteria are established during method validation. Key parameters for HPLC methods include the tailing factor (a measure of peak symmetry), the number of theoretical plates (a measure of column efficiency), and the relative standard deviation (%RSD) of the peak areas and retention times from replicate injections (a measure of precision). researchgate.netresearchgate.net For instance, a validated method for acotiamide required the tailing factor to be less than 2, the theoretical plates to be more than 2000, and the %RSD of the peak area to be less than 2%. researchgate.net Another method set the tailing factor limit at ≤ 1.5. google.com Meeting these criteria confirms that the system's performance is adequate for conducting the analysis. pmda.go.jp

Table 3: Common System Suitability Parameters and Acceptance Criteria

ParameterDescriptionTypical Acceptance CriteriaSource
Tailing Factor (Asymmetry Factor)Measures the symmetry of the chromatographic peak. Values > 1 indicate tailing.≤ 1.5 or ≤ 2.0 researchgate.netgoogle.com
Theoretical Plates (N)Measures the efficiency of the chromatographic column. Higher numbers indicate better efficiency and narrower peaks.> 2000 researchgate.net
Relative Standard Deviation (%RSD) of Peak AreaMeasures the precision of replicate injections from the standard solution.< 2.0% researchgate.net
Relative Standard Deviation (%RSD) of Retention TimeMeasures the stability of the retention time over multiple injections.< 1.0% researchgate.net

Compound Reference Table

Impurity Profiling and Control Strategies for Acotiamide Impurity 8 Maleate

Comprehensive Impurity Profiling Approaches for Acotiamide (B1238670) Drug Substance and Products

Impurity profiling is a systematic process to identify and quantify impurities in pharmaceutical products. For Acotiamide, a variety of advanced analytical techniques are employed to ensure a comprehensive profile of all potential impurities, including process-related impurities and degradation products. The presence of any impurity can impact the product's quality and safety, necessitating their control within established limits. indexcopernicus.comresearchgate.net

High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC) are the primary methods for separating and quantifying impurities in Acotiamide. researchgate.netveeprho.com These methods are often coupled with mass spectrometry (MS), such as in LC-MS, to provide structural information for definitive identification. indexcopernicus.com Forced degradation studies, where the drug substance is subjected to stress conditions like acid, base, oxidation, heat, and light, are crucial for identifying potential degradation products and demonstrating the stability-indicating nature of the analytical methods. researchgate.netnih.gov

Several stability-indicating HPLC and UHPLC methods have been developed for Acotiamide and its related substances. These methods are designed to separate all known impurities and degradation products from the active pharmaceutical ingredient (API). For instance, a UHPLC method utilizing a cyano column has been shown to effectively separate seven degradation products and one process-related impurity. nih.gov Another method employs a C8 column with a phosphate (B84403) buffer and acetonitrile (B52724) gradient to resolve at least seven different impurities. patsnap.com The selection of the chromatographic column, mobile phase composition, and detector wavelength are critical parameters that are optimized to achieve the desired separation and sensitivity.

Table 1: Examples of Chromatographic Conditions for Acotiamide Impurity Analysis

ParameterMethod 1 (UHPLC-QTOF/MS) nih.govMethod 2 (HPLC) patsnap.comMethod 3 (RP-HPLC) researchgate.net
Column Waters Acquity HSS cyano (100 × 2.1 mm, 1.8 µm)Hypersil BDS C8 (250*4.6mm, 5µm)C-8 Thermo Hypersil BDS (250 x 4.6 mm, 5µ)
Mobile Phase A 0.1% Formic Acid in Water0.02mol/L Potassium Dihydrogen Phosphate (pH 6.0)0.1% Triethylamine (B128534) in 0.2% Formic Acid
Mobile Phase B AcetonitrileAcetonitrileAcetonitrile
Elution Mode GradientGradientIsocratic (30:70 A:B)
Flow Rate 0.25 mL/min1.0 mL/min1.0 mL/min
Detection ESI-QTOF-MSUV at 220nmUV at 282nm
Column Temp. Not Specified30°C40°C

This table is interactive. You can sort and filter the data by clicking on the column headers.

These analytical methods are validated according to ICH guidelines to ensure they are specific, linear, accurate, precise, and robust for their intended purpose of impurity control. researchgate.net

**5.2. Strategies for Mitigation and Control of Acotiamide Impurity 8 Maleate (B1232345)

The control of impurities like Acotiamide Impurity 8 Maleate is a multi-faceted approach that begins with the design of the synthetic process and extends through to the final purification and analytical testing.

The formation of impurities is often inherent to the synthetic route used for the API. The synthesis of Acotiamide is a multi-step process, and at each stage, there is a potential for side reactions or the carry-over of unreacted starting materials and intermediates, leading to the formation of impurities. vulcanchem.com For example, one described synthesis of Acotiamide involves approximately 10 steps. vulcanchem.com

A key strategy for impurity reduction is the optimization of reaction conditions. This can include modifying parameters such as temperature, pressure, reaction time, and the choice of solvents and reagents to favor the formation of the desired product and minimize side reactions. A published three-step synthesis of Acotiamide highlights that the formation of the final HCl salt is a very effective procedure for the removal of practically all major impurities. acs.org This indicates that purification is integrated into the synthetic process itself. Careful control over the purity of starting materials is also critical, as impurities in the raw materials can be carried through the synthesis and contaminate the final product. vulcanchem.com

To accurately quantify an impurity, a pure reference standard of that impurity is required. The generation of a reference standard for this compound involves its isolation from the reaction mixture or a degradation sample, followed by purification and comprehensive characterization. indexcopernicus.com

Preparative High-Performance Liquid Chromatography (preparative HPLC) is a powerful technique used for the isolation and purification of impurities. indexcopernicus.com This method allows for the separation of the target impurity from the API and other related substances on a larger scale. Once isolated, fractions containing the purified impurity are collected.

The characterization and structural elucidation of the isolated impurity are then performed using a combination of spectroscopic techniques:

Mass Spectrometry (MS): Provides the molecular weight and fragmentation pattern of the impurity, which is crucial for its identification. indexcopernicus.comnih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR provide detailed information about the molecular structure, including the connectivity of atoms and the stereochemistry. indexcopernicus.com

Infrared (IR) Spectroscopy: Helps to identify the functional groups present in the molecule. indexcopernicus.com

Once the structure is unequivocally confirmed and the purity is established (often >95%), the substance can be used as a qualified reference standard for analytical method development, validation, and routine quality control testing. vulcanchem.comsynzeal.comclearsynth.com

Beyond process optimization, specific techniques can be applied to remove impurities from the final product. Chromatographic purification, particularly techniques like flash chromatography and preparative HPLC, is widely used in the pharmaceutical industry to achieve high levels of purity. indexcopernicus.com These methods separate compounds based on their differential partitioning between a stationary phase and a mobile phase.

While specific information on the use of impurity scavenging techniques for this compound is not widely available in public literature, these techniques are a common strategy in pharmaceutical manufacturing. Impurity scavengers are solid-supported reagents or sorbents designed to selectively react with and remove specific types of impurities (e.g., residual catalysts, electrophilic or nucleophilic species) from reaction mixtures or product streams.

Design of Experiments (DoE) in Impurity Control and Analytical Method Optimization

Design of Experiments (DoE) is a systematic and statistical approach used to optimize processes and analytical methods. It allows for the simultaneous study of the effects of multiple parameters on a process outcome, making it a powerful tool for impurity control and analytical method development. americanpharmaceuticalreview.combiopharminternational.com

In the context of impurity control, DoE can be applied to the manufacturing process of Acotiamide to identify the critical process parameters that have the most significant impact on the formation of this compound. By understanding these relationships, the process can be optimized to operate within a design space that minimizes impurity formation. biopharminternational.com

For analytical method optimization, DoE is invaluable for developing robust and reliable methods for impurity detection. A Box-Behnken Design (BBD), a type of response surface methodology, has been successfully used to develop an RP-HPLC method for Acotiamide. ijpsr.com This approach involves systematically varying key chromatographic parameters, such as mobile phase composition, pH, and flow rate, to find the optimal conditions for the separation of the API from its impurities. The goal is to achieve the best possible resolution, peak shape, and analysis time. The use of DoE ensures that the resulting analytical method is robust, meaning it is insensitive to small, deliberate variations in method parameters, which is a critical requirement for routine use in a quality control environment. biopharminternational.comijpsr.com

Regulatory Science and Quality by Design Qbd Principles in Impurity Management

General Regulatory Frameworks and Guidelines for Pharmaceutical Impurities (e.g., ICH Q3A/B)

The International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) has developed key guidelines that form the basis of regulatory requirements for impurities in many regions, including the US, Europe, and Japan. europa.eu The primary guidelines governing impurities are:

ICH Q3A(R2): Impurities in New Drug Substances This guideline provides a framework for the identification, reporting, and qualification of impurities in new drug substances. europa.euich.org It establishes thresholds for reporting, identification, and qualification based on the maximum daily dose of the drug. ich.org For instance, the reporting threshold for impurities can be as low as 0.05% for drugs with a maximum daily dose of up to 2 grams. ich.org The guideline mandates that any impurity exceeding these thresholds must be identified and, if necessary, qualified through safety studies. ich.orgeuropa.eu A rationale for the inclusion or exclusion of impurities in the drug substance specification is required, considering the impurity profiles of batches from both clinical development and the proposed commercial process. ich.orgeuropa.eu

ICH Q3B(R2): Impurities in New Drug Products This guideline extends the principles of ICH Q3A to the drug product, addressing impurities that may arise during the manufacturing of the finished dosage form or during storage. It considers degradation products of the active pharmaceutical ingredient (API) and reaction products of the API with excipients or container closure systems.

Application of Quality by Design (QbD) Principles to Impurity Control of Acotiamide (B1238670) Impurity 8 Maleate (B1232345)

Quality by Design (QbD) is a systematic approach to pharmaceutical development that begins with predefined objectives and emphasizes product and process understanding and control, based on sound science and quality risk management. nih.govich.org Applying QbD principles to the control of Acotiamide Impurity 8 Maleate allows for a more robust and proactive approach to impurity management.

The foundation of a QbD approach is the Quality Target Product Profile (QTPP) . The QTPP is a prospective summary of the quality characteristics of a drug product that are ideally achieved to ensure the desired quality, taking into account safety and efficacy. nih.govpqri.org For a product containing acotiamide, the QTPP would include targets for purity and impurity levels.

From the QTPP, Critical Quality Attributes (CQAs) are identified. A CQA is a physical, chemical, biological, or microbiological property or characteristic that should be within an appropriate limit, range, or distribution to ensure the desired product quality. alirahealth.comchamowassociates.com For this compound, its level in the final drug product would be considered a CQA, as it can potentially impact patient safety. alirahealth.com Other CQAs related to impurities include identity, strength, and purity. alirahealth.com

Table 1: Example QTPP and CQA for an Acotiamide-Containing Product

QTPP Element Target Justification Potential CQA
Purity High purity with minimal impurities To ensure safety and efficacy of the drug product. Level of this compound
Impurity Profile Specified and unspecified impurities within ICH limits To comply with regulatory requirements and ensure patient safety. Identification and quantification of degradation products

Risk assessment is a key component of QbD, used to identify and evaluate factors that could impact product quality. For this compound, risk assessment methodologies are employed to understand the potential sources and formation pathways of this impurity. This involves a systematic process of:

Risk Identification: Identifying potential sources of this compound. This could include starting materials, intermediates, reagents, solvents, and degradation pathways. nih.govveeprho.com For example, the synthesis process of acotiamide, which can involve multiple steps, is a potential source of various impurities. Stress degradation studies under hydrolytic, oxidative, photolytic, and thermal conditions can help identify potential degradation products. nih.gov

Risk Analysis: Evaluating the probability of the impurity forming and the severity of its impact on the CQA. This analysis helps to prioritize risks for further investigation.

Risk Evaluation: Comparing the identified and analyzed risks against given risk criteria to determine the significance of the risk.

Commonly used risk assessment tools include Failure Mode Effects Analysis (FMEA) and Ishikawa (fishbone) diagrams. These tools help to systematically identify potential failure modes in the manufacturing process that could lead to the formation of this compound and to assess the associated risks.

A design space is the multidimensional combination and interaction of input variables (e.g., material attributes) and process parameters that have been demonstrated to provide assurance of quality. nihs.go.jp Working within the approved design space is not considered a change and does not require a regulatory post-approval submission. nihs.go.jp

To establish a design space for the control of this compound, experimental studies, often using Design of Experiments (DoE), are conducted. These studies explore the relationships between critical process parameters (CPPs) of the manufacturing process and the formation of the impurity. For example, parameters such as reaction temperature, pressure, reaction time, and the ratio of reactants could be investigated. The knowledge gained from these studies allows for the definition of a robust operating range for each CPP, ensuring that the level of this compound remains consistently below the acceptance criteria.

The culmination of the QbD process is the development of a comprehensive control strategy . This strategy is a planned set of controls, derived from product and process understanding, that ensures process performance and product quality. pqri.org The control strategy for this compound would encompass:

Controls on input materials: Setting specifications for starting materials and reagents to minimize the introduction of precursors to the impurity.

In-process controls: Monitoring critical process parameters within the established design space to prevent the formation of the impurity.

Release testing: Testing the final drug substance and drug product for the level of this compound to ensure it meets the established specification.

Stability testing: Monitoring the level of the impurity over the shelf life of the product to ensure it remains within acceptable limits.

This multi-faceted approach provides a high degree of assurance that the final product will consistently meet its quality standards.

Analytical Quality by Design (AQbD) for Robust Impurity Analysis

Just as QbD is applied to manufacturing processes, Analytical Quality by Design (AQbD) applies the same principles to the development of analytical methods. nih.gov A robust analytical method is crucial for accurately monitoring and controlling this compound.

The AQbD process for an impurity detection method involves:

Defining the Analytical Target Profile (ATP): This defines the goal of the analytical method, including the required accuracy, precision, and sensitivity for quantifying this compound.

Risk Assessment: Identifying method parameters that could affect the performance of the analytical method. For an HPLC method, this could include the column type, mobile phase composition, flow rate, and detection wavelength.

Method Optimization and Design Space: Using Design of Experiments to systematically optimize the critical method parameters and define a Method Operable Design Region (MODR). The MODR is the analytical equivalent of the design space, within which the method is known to perform robustly.

Control Strategy: Establishing system suitability tests and other controls to ensure the ongoing performance of the analytical method throughout its lifecycle.

By applying AQbD, a flexible and robust analytical method can be developed, leading to more reliable impurity data and reducing the likelihood of out-of-specification results. nih.gov

Analytical Target Profile (ATP) Definition for Impurity Method

Central to the implementation of Analytical QbD (AQbD) is the establishment of an Analytical Target Profile (ATP). etflin.comresearchgate.net First formally introduced in ICH Q14, the ATP is a prospective summary of the requirements an analytical procedure must meet to be considered fit for its intended purpose. premier-research.comcasss.org For an impurity like this compound, the ATP defines the performance criteria for the analytical method that will be used for its detection and quantification. etflin.compremier-research.com

The ATP translates the product's quality requirements (the CQA) into a set of performance goals for the analytical method. casss.org It ensures that the chosen method is capable of reliably measuring the impurity at levels relevant to its specification, which is critical for making confident decisions about product quality. premier-research.com The ATP is established early in the method development lifecycle and guides the entire process. premier-research.comcasss.org

Below is a representative ATP for an analytical method designed to quantify this compound.

Performance CharacteristicTarget Criteria for Impurity Quantification Method
Specificity / Selectivity The method must be able to unequivocally assess the analyte in the presence of components that may be expected to be present, including the active pharmaceutical ingredient (API), other impurities, and degradation products. Peak purity of the impurity peak should pass.
Limit of Quantification (LOQ) The LOQ must be at or below the ICH reporting threshold (e.g., ≤0.05%).
Accuracy Recovery should be within 90.0% to 110.0% for the impurity at the specification limit.
Precision (Repeatability) The Relative Standard Deviation (RSD) for multiple preparations should be ≤10.0% at the limit of quantification and ≤5.0% at the specification limit.
Linearity The method must be linear from the LOQ to 120% of the impurity specification limit, with a correlation coefficient (r²) of ≥0.99.
Range The range should span from the LOQ to 120% of the specification limit for the impurity.
Robustness The method must remain reliable under small, deliberate variations in method parameters (e.g., pH, mobile phase composition, temperature). System suitability criteria must be met under all varied conditions.

Critical Method Parameters (CMPs) and Critical Quality Attributes (CQAs) of Analytical Methods

Following the QbD paradigm, once the ATP is defined, the next step is to identify the Critical Quality Attributes (CQAs) of the analytical method and the Critical Method Parameters (CMPs) that influence them.

Critical Method Parameters (CMPs): These are the adjustable inputs of the analytical method that have a significant impact on the method's CQAs. researchgate.net Identifying CMPs involves a risk assessment to determine which variables (e.g., instrument settings, reagent properties) are most likely to affect the method's performance. neuroquantology.comthomasalittleconsulting.com For a High-Performance Liquid Chromatography (HPLC) method, common CMPs include the mobile phase composition (e.g., pH, organic modifier percentage), column temperature, and flow rate. waters.comresearchgate.net

The relationship between CMPs and CQAs is investigated systematically, often using Design of Experiments (DoE), to establish a "design space" — a multidimensional region of operating parameters within which the method has been proven to perform robustly. mfds.go.krwaters.com

The table below illustrates the relationship between potential CMPs and CQAs for an HPLC method developed for the analysis of this compound.

Critical Method Parameter (CMP) - Input VariablePotential Impact on Method CQA - Output Response
Mobile Phase pH Significantly affects retention time, peak shape (tailing), and resolution of ionizable compounds like acotiamide and its impurities.
Mobile Phase Organic Content (%) Primary driver of retention time and resolution between the main peak and impurities.
Column Temperature Influences viscosity of the mobile phase, affecting retention time, peak efficiency, and column backpressure. Can also impact the resolution between closely eluting peaks.
Flow Rate Directly impacts retention time and analysis run time. Can also affect resolution and peak shape.
Wavelength of UV Detection Affects the sensitivity of the method, influencing the Limit of Detection (LOD) and Limit of Quantification (LOQ).
Column Chemistry (e.g., C8, C18) Fundamentally determines the selectivity and retention mechanism for the separation of the API and its impurities.

By thoroughly understanding and controlling the relationship between these parameters and attributes, a robust and reliable analytical method for this compound can be developed and validated, ensuring consistent quality control throughout the product's lifecycle.

Future Directions and Advanced Research in Pharmaceutical Impurity Science

Emerging Technologies for Impurity Identification and Quantification

The identification and quantification of pharmaceutical impurities are fundamental to ensuring the safety and efficacy of drug products. researchgate.net As drug molecules become more intricate, the analytical challenges associated with impurity profiling also escalate. clearsynth.com This has spurred the development and adoption of highly sophisticated analytical technologies that offer unprecedented levels of sensitivity, selectivity, and structural elucidation capabilities.

Traditionally, High-Performance Liquid Chromatography (HPLC) coupled with Ultraviolet (UV) detection has been a cornerstone of impurity analysis. scilit.com However, for complex molecules and for impurities that lack a UV chromophore, more advanced techniques are necessary. nih.gov Ultra-High-Performance Liquid Chromatography (UHPLC) offers significant advantages over conventional HPLC, including higher resolution, shorter analysis times, and improved sensitivity. vulcanchem.com When coupled with advanced detectors, its capabilities are further enhanced.

Hyphenated techniques, which combine the separation power of chromatography with the detection prowess of mass spectrometry (MS), have become indispensable in modern pharmaceutical analysis. researchgate.netveeprho.com Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful tools for identifying and quantifying impurities, even at trace levels. researchgate.netechemi.com High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, enabling the determination of elemental compositions and facilitating the identification of unknown impurities. researchgate.net Techniques like LC-MS/MS (Tandem Mass Spectrometry) are widely used for the structural characterization of impurities by analyzing their fragmentation patterns. veeprho.com

For the specific case of Acotiamide (B1238670), a complex molecule used for functional dyspepsia, stress degradation studies have been performed to identify potential impurities. vulcanchem.comresearchgate.net One such study utilized UHPLC coupled with electrospray ionization quadrupole time-of-flight tandem mass spectrometry (UHPLC/ESI-QTOF-MS/MS) to separate and characterize degradation products. vulcanchem.com This advanced technique allowed for the identification of seven new degradation products formed under various stress conditions, highlighting the power of modern analytical platforms in elucidating complex impurity profiles. vulcanchem.com

Table 1: Advanced Analytical Techniques in Impurity Profiling

TechniquePrincipleApplication in Impurity Analysis
UHPLC Utilizes smaller particle size columns to achieve higher separation efficiency and speed compared to HPLC.Faster analysis times, improved resolution of closely related impurities. vulcanchem.com
LC-MS Combines the separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry.Identification and quantification of a wide range of impurities, including non-volatile and thermally labile compounds. researchgate.netscilit.com
GC-MS Combines the separation capabilities of gas chromatography with the mass analysis capabilities of mass spectrometry.Analysis of volatile and semi-volatile impurities. echemi.com
HRMS Provides very high mass accuracy and resolution, allowing for the determination of elemental formulas.Identification of unknown impurities and structural elucidation. researchgate.net
LC-NMR Combines the separation of LC with the structural elucidation power of Nuclear Magnetic Resonance spectroscopy.Unambiguous structure determination of impurities. pmarketresearch.com

Computational Chemistry and In Silico Approaches for Predicting Impurity Pathways and Properties

In recent years, computational chemistry and in silico toxicology have emerged as powerful tools in pharmaceutical development, offering a predictive, cost-effective, and ethical alternative to extensive experimental testing. ijpsr.com These approaches are increasingly being used to predict potential impurity formation pathways, understand degradation mechanisms, and assess the toxicological risks of impurities, including genotoxicity and carcinogenicity. ijpsr.comevitachem.com

The International Council for Harmonisation (ICH) M7 guideline, for instance, allows for the use of two complementary (Q)SAR (Quantitative Structure-Activity Relationship) prediction methodologies—one expert rule-based and one statistical-based—to assess the mutagenic potential of impurities. ijpsr.com This reduces the reliance on animal testing for early-stage risk assessment. ijpsr.com Software programs can predict the likelihood of a compound being mutagenic based on its chemical structure, identifying structural alerts that are associated with DNA reactivity. theclinivex.com

For complex molecules like Acotiamide, in silico tools can be invaluable. For example, in silico toxicity studies have been conducted on the metabolites of Acotiamide, some of which were predicted to have potential carcinogenic or skin-sensitizing properties. researchgate.net This demonstrates the utility of computational approaches in flagging potential safety concerns early in the development process. While specific in silico studies on Acotiamide impurity 8 Maleate (B1232345) are not extensively published, the methodologies exist to predict its potential degradation pathways and toxicological properties based on its known structure. innovareacademics.in

Furthermore, computational tools can assist in understanding the degradation of drug substances. By modeling the reaction kinetics and thermodynamics, it is possible to predict the most likely degradation pathways under different stress conditions (e.g., acid, base, oxidative). clearsynth.com This predictive capability can guide the development of more stable formulations and help in designing efficient control strategies for impurities. For instance, software can predict the products of organic reactions, which can help in identifying potential process-related impurities. nih.govindexcopernicus.com

Table 2: In Silico Approaches in Impurity Science

ApproachDescriptionApplication Example
(Q)SAR Predicts the biological activity of a chemical compound based on its structure.Assessing the mutagenic potential of impurities according to ICH M7 guidelines. ijpsr.com
Degradation Pathway Prediction Software that uses knowledge-based rules to predict the degradation products of a molecule under various stress conditions.Predicting potential degradation products of a new drug substance to guide analytical method development. clearsynth.comindexcopernicus.com
Toxicity Prediction Utilizes computational models to predict various toxicological endpoints (e.g., hepatotoxicity, carcinogenicity).Early identification of potentially toxic impurities, such as with Acotiamide metabolites. researchgate.netevitachem.com
Read-Across A non-testing method that uses data from analogous substances to predict the properties of a target substance.Estimating the toxicity of an impurity with limited data by comparing it to structurally similar compounds with known toxicity profiles. grafiati.com

Green Chemistry Principles in the Synthesis and Control of Impurities

The pharmaceutical industry is increasingly embracing the principles of green chemistry to minimize its environmental footprint and enhance the sustainability of its processes. grafiati.comniscair.res.in Green chemistry focuses on the design of products and processes that reduce or eliminate the use and generation of hazardous substances. niscair.res.in This philosophy is directly applicable to the synthesis of active pharmaceutical ingredients (APIs) and the control of impurities.

By applying green chemistry principles, it is often possible to design synthetic routes that are not only more environmentally friendly but also more efficient, leading to higher yields and fewer impurities. google.com Key principles of green chemistry relevant to impurity control include:

Waste Prevention: Designing syntheses to minimize waste is a fundamental principle. innovareacademics.in

Atom Economy: Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. innovareacademics.in

Use of Safer Solvents and Auxiliaries: Minimizing or replacing hazardous solvents with greener alternatives like water, bio-based solvents, or supercritical CO2 can significantly reduce environmental impact and prevent the formation of certain impurities. grafiati.com

Catalysis: The use of catalytic reagents is superior to stoichiometric reagents as they are used in smaller quantities and can often be recycled. google.com Biocatalysis, using enzymes, is a particularly green approach that can offer high selectivity and reduce the need for protecting groups, thereby simplifying synthetic pathways and reducing potential impurities. google.com

In the context of Acotiamide, there is a growing interest in applying green chemistry principles to its synthesis. ijpsr.com Some manufacturers are exploring biocatalysis and the use of renewable resources to create more sustainable production methods. ijpsr.com A patent for an industrialized production method of Acotiamide hydrochloride highlights a process that avoids expensive and environmentally polluting catalysts and reagents, resulting in higher purity and a more environmentally friendly process suitable for large-scale production. nih.govinrae.fr Such approaches not only benefit the environment but also contribute to better impurity control by design.

Challenges and Opportunities in Impurity Research for Complex Pharmaceutical Molecules

Despite the significant advances in analytical and computational sciences, the analysis and control of impurities in complex pharmaceutical molecules continue to present numerous challenges. The increasing structural complexity of new drug candidates, including biologics and other large molecules, pushes the boundaries of current analytical capabilities.

One of the major challenges is the identification of unknown impurities. With the high sensitivity of modern analytical instruments, new, previously undetected impurities are often discovered, even in well-established manufacturing processes. The structural elucidation of these unknown impurities, which are often present at very low levels, can be a time-consuming and resource-intensive task.

For complex molecules like Acotiamide, which has several potential degradation pathways, ensuring the comprehensive identification and control of all relevant impurities is a significant undertaking. vulcanchem.comniscair.res.in The presence of multiple chiral centers and functional groups susceptible to various reactions increases the number of potential impurities.

Another challenge lies in the availability of reference standards for impurities. The synthesis and characterization of impurity standards are often complex and costly. However, they are essential for the validation of analytical methods and for accurate quantification.

Furthermore, the move towards continuous manufacturing and process analytical technology (PAT) provides opportunities for real-time monitoring and control of impurities during the manufacturing process, leading to improved product quality and consistency. innovareacademics.in The continued development of more sensitive and selective analytical methods will enable the detection and characterization of impurities at even lower levels, further enhancing patient safety.

The study of specific impurities, such as Acotiamide impurity 8 Maleate, serves as a critical component in the broader effort to ensure the quality and safety of complex pharmaceutical products. As research in these advanced areas continues, the ability to predict, identify, and control impurities will become increasingly sophisticated, ultimately leading to safer and more effective medicines.

Q & A

What analytical techniques are recommended for detecting Acotiamide impurity 8 Maleate in pharmaceutical intermediates?

Answer: High-performance liquid chromatography (HPLC) coupled with UV detection is the primary method for detecting this compound. Key parameters include:

  • Column selection : Use a reversed-phase C18 column (e.g., Agilent Zorbax SB-C18) optimized for resolving polar impurities.
  • Mobile phase : Gradient elution with acetonitrile and phosphate buffer (pH-adjusted) to enhance separation efficiency.
  • Detection wavelength : Set to the maximum absorbance of the maleate moiety (~210–230 nm).
  • System suitability : Ensure resolution ≥2.0 between impurity peaks and the main analyte.
    Reference standards must be calibrated against pharmacopeial monographs (e.g., USP) for relative retention times and response factors .

How is quantification of this compound performed using chromatographic data?

Answer: Quantification relies on the formula:

\text{% Impurity} = \left( \frac{r_U}{r_S} \right) \times \left( \frac{C_S}{C_U} \right) \times F \times 100
  • rUr_U: Peak area of the impurity in the sample.
  • rSr_S: Peak area of the Acotiamide maleate reference standard.
  • CS/CUC_S/C_U: Concentrations of standard and sample solutions.
  • FF: Relative response factor (pre-determined from impurity-specific calibration).
    Response factors and acceptance criteria should align with pharmacopeial impurity tables, disregarding peaks from reagents like maleic acid .

How can co-eluting impurities be resolved during HPLC analysis of this compound?

Answer (Advanced):

  • Column optimization : Test columns with varying particle sizes (e.g., 2.7 µm vs. 5 µm) or surface modifications (e.g., polar-embedded groups).
  • Gradient elution : Adjust the acetonitrile gradient slope to increase retention time differences.
  • Temperature control : Elevate column temperature (30–40°C) to improve peak symmetry.
  • Method validation : Confirm resolution using spiked samples with known impurities. Cross-validate with LC-MS for structural confirmation of unresolved peaks .

What parameters are critical for validating an analytical method for this compound?

Answer (Advanced):

  • Specificity : Demonstrate baseline separation from structurally similar impurities.
  • Linearity : Verify R20.99R^2 ≥ 0.99 over 50–150% of the target concentration.
  • Accuracy : Recovery studies (spiked samples) should yield 95–105% recovery.
  • Precision : Relative standard deviation (RSD) ≤5% for intraday/interday replicates.
  • LOD/LOQ : Establish limits of detection (≤0.05%) and quantification (≤0.1%) using signal-to-noise ratios .

How should researchers address contradictory impurity profiles reported in different studies?

Answer (Advanced):

  • Cross-lab validation : Replicate methods using identical equipment and reference standards.
  • Metadata documentation : Record column lot numbers, mobile phase preparation details, and instrument calibration logs.
  • Stress testing : Perform forced degradation (e.g., hydrolysis, oxidation) to identify labile impurities.
  • Statistical reconciliation : Use ANOVA to compare datasets and isolate variables (e.g., pH, temperature) causing discrepancies .

What steps are essential for identifying unknown impurities in Acotiamide maleate batches?

Answer (Basic):

  • Spectral analysis : Compare UV spectra and retention times with reference standards.
  • Spiking experiments : Add suspected impurity standards to confirm co-elution.
  • Mass spectrometry : Use LC-MS/MS for structural elucidation of unresolved peaks.
  • Pharmacopeial cross-check : Align findings with USP/ICH guidelines for impurity thresholds .

How can the stability of this compound be assessed under stress conditions?

Answer (Advanced):

  • Forced degradation : Expose the compound to heat (80°C), humidity (75% RH), acidic/alkaline hydrolysis, and UV light.
  • Kinetic profiling : Monitor impurity formation over time using Arrhenius plots to predict shelf-life.
  • Degradation pathways : Identify primary degradation products (e.g., hydrolysis by-products) via LC-MS.
  • Validation : Ensure stability-indicating methods remain selective under stress .

What synthetic pathways are most likely to generate this compound?

Answer (Advanced):

  • Reaction intermediates : Impurity 8 may arise from incomplete esterification or maleate salt formation during synthesis.
  • By-products : Check for dimerization or oxidation during purification steps (e.g., recrystallization).
  • Process optimization : Use in-situ PAT (Process Analytical Technology) tools to monitor impurity formation in real-time .

How are acceptance criteria for this compound established in compliance with regulatory standards?

Answer (Basic):

  • Threshold limits : Follow ICH Q3A guidelines, setting individual impurities ≤0.10% and total impurities ≤1.5%.
  • Pharmacopeial alignment : Refer to USP monographs for fluvoxamine maleate (analogous compound) to define response factors and relative retention times.
  • Batch consistency : Ensure impurity profiles remain consistent across ≥3 production batches .

What steps ensure FAIR (Findable, Accessible, Interoperable, Reusable) data compliance in impurity research?

Answer (Advanced):

  • Metadata standardization : Document column specifications, mobile phase pH, and instrument settings using controlled vocabularies.
  • Data repositories : Upload raw chromatograms and spectral data to platforms like Zenodo or Figshare.
  • Interoperability : Use XML or JSON formats for machine-readable analytical reports.
  • Peer review : Share protocols via preprints for community validation before journal submission .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.